N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine
CAS No.:
Cat. No.: VC17879521
Molecular Formula: C11H19N5
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N5 |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine |
| Standard InChI | InChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3 |
| Standard InChI Key | RAXFDSISBHHCFU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC=C1N)N2CCCCC2 |
Introduction
Chemical Identity and Structural Features
N4,N4-Dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine is a bicyclic organic compound characterized by a pyrimidine core substituted with dimethylamino and piperidinyl groups. Its molecular formula is C11H19N5, with a molecular weight of 221.30 g/mol . The IUPAC name, 4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine, reflects its substitution pattern:
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A piperidine ring attached to the pyrimidine’s 2-position via a nitrogen atom.
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Two methyl groups on the N4 amine.
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An additional amine group at the 5-position.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H19N5 | |
| Molecular Weight | 221.30 g/mol | |
| SMILES | CN(C)C1=NC(=NC=C1N)N2CCCCC2 | |
| InChIKey | RAXFDSISBHHCFU-UHFFFAOYSA-N |
The compound’s three-dimensional conformation reveals a planar pyrimidine ring with the piperidine moiety adopting a chair configuration, optimizing steric interactions . This structural arrangement may enhance binding to biological targets, as seen in analogous pyrimidine derivatives .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine typically involves multistep nucleophilic substitution reactions. A representative method includes:
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Alkylation of Pyrimidine Precursors: Reacting 2,4-dichloropyrimidine with piperidine under basic conditions to introduce the piperidinyl group at the 2-position.
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Amination at the 4-Position: Treating the intermediate with dimethylamine to install the dimethylamino group.
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Functionalization at the 5-Position: Introducing the amine group via nitration followed by reduction, though specific details for this step remain underreported in public literature.
Critical Reaction Parameters:
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Solvent systems (e.g., DMF or THF) influence reaction yields.
Pharmacological Properties and Future Directions
ADME Profile
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Oral Bioavailability: Related compounds exhibit >80% bioavailability in rodent models, attributed to balanced lipophilicity and efflux transporter evasion .
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4/2D6) likely mediate oxidation of the piperidine ring, necessitating coadministration with CYP inhibitors in clinical settings .
Research Gaps and Opportunities
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Target Identification: Proteomic studies are needed to map this compound’s kinome-wide interactions.
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In Vivo Efficacy: No published data exist on its pharmacokinetics or toxicity in animal models.
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Synthetic Optimization: Improving yield and purity via flow chemistry or enzymatic catalysis could accelerate development .
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